Bienvenue dans la boutique en ligne BenchChem!

Prasteronyl Abiraterone

Pharmaceutical impurity profiling Reference standard characterization HPLC method development

Prasteronyl Abiraterone (syn. Abiraterone Dimer Impurity, CAS 2484719-09-5) is a fully characterized, ether-linked homodimeric process impurity of the steroidal CYP17 inhibitor Abiraterone.

Molecular Formula C₄₃H₅₇NO₂
Molecular Weight 619.92
Cat. No. B1159969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasteronyl Abiraterone
Synonyms(3S,8R,9S,10R,13S,14S)-3-(((3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-1
Molecular FormulaC₄₃H₅₇NO₂
Molecular Weight619.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prasteronyl Abiraterone (CAS 2484719-09-5): Reference Standard Identity and Core Characteristics for Abiraterone Impurity Profiling


Prasteronyl Abiraterone (syn. Abiraterone Dimer Impurity, CAS 2484719-09-5) is a fully characterized, ether-linked homodimeric process impurity of the steroidal CYP17 inhibitor Abiraterone [1]. With molecular formula C₄₃H₅₇NO₂ and a molecular weight of 619.93 g/mol—approximately 58% larger than the parent drug substance Abiraterone Acetate (MW 391.55)—this compound is supplied as a white to off-white crystalline solid with a typical commercial purity specification of ≥95% to ≥98% . It is classified as a non-pharmacopeial impurity reference standard, distinct from the eleven USP-specified process impurities listed in the Abiraterone Acetate monograph, and is used primarily for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial API manufacturing [1].

Why Generic Abiraterone Impurity Standards Cannot Substitute for Prasteronyl Abiraterone in Regulated Analytical Workflows


Impurity reference standards in the abiraterone class are not interchangeable, because each impurity possesses a unique combination of molecular connectivity, chromatographic retention behavior, and regulatory recognition status. Prasteronyl Abiraterone is an ether-linked dimer formed via 3-OH coupling of one abiraterone unit to another, with the second unit oxidized at C-17 to a ketone—a structure that is regioisomerically distinct from the C-16–C-17' carbon-linked abiraterone dimer (CAS 186826-70-0), despite sharing the identical molecular formula C₄₃H₅₇NO₂ and nominal mass [1][2]. This connectivity difference produces a unique chromatographic retention time and MS/MS fragmentation pattern, meaning that substituting one dimer standard for the other in a validated HPLC or UHPLC method will result in misidentification of impurity peaks and invalid quantification. Furthermore, Prasteronyl Abiraterone is not among the eleven USP-specified process impurities for Abiraterone Acetate, requiring independent synthesis, characterization, and CoA documentation that generic impurity suppliers may not provide [3]. The conventional purification method described in patent US5604213 is documented as inadequate for removing this specific dimer from abiraterone reaction mixtures, underscoring its distinct physicochemical behavior and the necessity of a dedicated, structurally confirmed reference standard [4].

Quantitative Differentiation Evidence for Prasteronyl Abiraterone (CAS 2484719-09-5) Against Closest Comparators


Molecular Weight and Formula Differentiation of Prasteronyl Abiraterone Versus Abiraterone and Abiraterone Acetate Parent Compounds

Prasteronyl Abiraterone exhibits a molecular weight of 619.93 g/mol (C₄₃H₅₇NO₂), representing a 58.3% increase over Abiraterone Acetate (391.55 g/mol, C₂₆H₃₃NO₂) and a 77.4% increase over the free base Abiraterone (349.51 g/mol, C₂₄H₃₁NO) [1][2][3]. This mass difference, arising from the ether-bridged dimeric architecture in which one abiraterone-derived unit exists as the 17-ketone, directly dictates distinct chromatographic retention under reversed-phase conditions and enables unambiguous mass spectrometric identification via the [M+H]⁺ ion at m/z 620.9, a signal absent from both the API and all monomeric impurity profiles [1].

Pharmaceutical impurity profiling Reference standard characterization HPLC method development

Achievable Chromatographic Purity of Prasteronyl Abiraterone via Optimized Isolation Versus Commercial Baseline Specifications

A dedicated separation and purification method disclosed in patent CN111875661A achieved Prasteronyl Abiraterone at 99.56% chromatographic purity (Example 3), surpassing the typical commercial specification of ≥95% (CymitQuimica) or ≥98% (Clearsynth) by 1.56 to 4.56 percentage points [1]. The patented method exploits differential solubility between the dimer impurity and abiraterone product in tetrahydrofuran at controlled crystallization temperatures (5–20°C), enabling direct isolation of high-purity dimer from the reaction mother liquor without requiring multiple preparative HPLC cycles [1].

Impurity isolation Reference standard purity Preparative chromatography

Structural Regioisomerism: Ether-Linked (CAS 2484719-09-5) Versus Carbon-Carbon Linked Abiraterone Dimer (CAS 186826-70-0)

Prasteronyl Abiraterone (CAS 2484719-09-5) and the alternative abiraterone dimer (CAS 186826-70-0) share the identical molecular formula (C₄₃H₅₇NO₂) and nominal mass (619.92 g/mol) yet are constitutional isomers with fundamentally different covalent connectivity [1][2]. Prasteronyl Abiraterone contains an ether linkage (C3–O–C3') connecting two steroidal cores, with the second core bearing a 17-ketone, as defined by the IUPAC name (3S,8R,9S,10R,13S,14S)-3-(((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-...)-oxy)-...-17(2H)-one [1]. In contrast, CAS 186826-70-0 is a C16–C17' carbon-carbon linked dimer: (3β)-16-[(3β)-3-hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol, retaining both 3β-hydroxy groups and 16-ene moieties [2]. This connectivity difference produces distinct ¹H-NMR chemical shifts (particularly for the C3 and C17 protons), divergent HPLC retention times, and unique MS/MS fragmentation pathways, requiring that the correct isomer be used for peak identification in any validated method [3].

Structural isomer differentiation Impurity identity confirmation NMR characterization

Regulatory Classification: Non-Pharmacopeial Impurity Status Versus the Eleven USP-Specified Abiraterone Acetate Process Impurities

The United States Pharmacopeia (USP) monograph for Abiraterone Acetate lists eleven specified process-related impurities with defined relative retention times (RRTs), including 7-Ketoabiraterone acetate (RRT 0.42), α-Epoxyabiraterone acetate (RRT 0.62), Abiraterone ethyl ether (RRT 1.18), Anhydro abiraterone (RRT 1.29), and others [1]. Prasteronyl Abiraterone is not among these eleven USP-specified impurities; it is categorized as a non-pharmacopeial impurity requiring independent, fully characterized reference material for method validation and QC in ANDA submissions [2]. This regulatory gap means that laboratories cannot rely on compendial reference standards from USP or EP to identify or quantify this dimer impurity—a dedicated, batch-specific Certificate of Analysis (CoA) with NMR, MS, and HPLC purity data from the reference standard vendor is mandatory .

Regulatory impurity classification USP monograph compliance ANDA reference standards

Process-Specific Formation and Removal Difficulty: Prasteronyl Abiraterone as the Primary Recalcitrant Impurity in Abiraterone Synthesis

Prasteronyl Abiraterone is documented as the principal impurity generated during the Suzuki coupling step of abiraterone synthesis, and its removal poses a uniquely challenging purification problem. Patent CN111875661A explicitly states that the purification method of prior patent US5604213 'is not ideal for removing abiraterone dimer,' and that 'the content of abiraterone dimer cannot be purified to the standard requirements, resulting in many uncertainties in the purity of the final product, which in turn affects the safety of the drug' [1]. The patent demonstrates that conventional crystallization yields abiraterone product still contaminated with dimer, whereas the disclosed method—exploiting differential THF solubility at controlled low temperatures—reduces dimer content in the product stream while simultaneously isolating pure dimer at 99.38–99.56% purity [1]. This contrasts with more readily removed monomeric impurities such as des-acetyl abiraterone or abiraterone N-oxide, which partition more favorably in standard workup conditions [2].

Process impurity control Synthetic route optimization Abiraterone dimer purification

High-Impact Application Scenarios for Prasteronyl Abiraterone (CAS 2484719-09-5) in Pharmaceutical Development and Quality Control


ANDA Impurity Method Validation: Using Prasteronyl Abiraterone as a Non-Compendial Resolution Marker

In Abbreviated New Drug Application (ANDA) submissions for generic Abiraterone Acetate tablets, regulatory agencies require demonstration that the proposed HPLC/UHPLC method resolves all process-related and degradation impurities from the API and from each other. Because Prasteronyl Abiraterone is not among the eleven USP-specified impurities with defined relative retention times, its inclusion in method validation is a differentiating factor that demonstrates thorough impurity profiling beyond the minimum compendial requirements [1]. The ether-linked dimer's molecular weight of 619.93 g/mol places it in a unique mass window for MS-coupled detection, and its chromatographic behavior under the USP method conditions (C18 column, ammonium acetate/acetonitrile/ethanol gradient, 254 nm detection) must be empirically established using the authenticated reference standard [1][2]. The validated method should achieve baseline resolution (Rs ≥ 1.5) between Prasteronyl Abiraterone and the nearest-eluting specified impurity, with a limit of quantification consistent with ICH Q3A reporting thresholds (≤0.05% for a maximum daily dose of 1,000 mg abiraterone acetate) [2].

Synthetic Process Optimization: Monitoring Dimer Formation Kinetics During Suzuki Coupling

During the development and scale-up of abiraterone acetate manufacturing, the Suzuki coupling between 17-iodo-androst-5,16-dien-3β-ol and diethyl(3-pyridyl)borane is the step at which Prasteronyl Abiraterone is generated as the primary side product [3]. Quantitative monitoring of dimer formation using the authenticated reference standard enables process chemists to establish kinetic models linking reaction parameters (catalyst loading, temperature, borane stoichiometry) to dimer yield. The patent CN111875661A teaches that the coupling reaction is monitored by HPLC until residual 17-iodo intermediate falls below 0.5%, at which point the dimer content in the crude product is assessed using the purified dimer reference standard for external calibration [3]. This data directly informs the design of the subsequent low-temperature THF crystallization step that selectively removes the dimer—without the reference standard, neither the reaction endpoint optimization nor the crystallization efficiency can be accurately quantified.

Stability-Indicating Method Development: Forced Degradation Studies to Distinguish Process Dimer from Degradation Products

The RP-HPLC stability-indicating method reported by Kavitapu et al. (2021) separates eighteen potential abiraterone-related impurities under forced degradation conditions (acidic, alkaline, oxidative, photolytic, and thermal stress) [4]. Prasteronyl Abiraterone, as a process impurity formed during synthesis rather than degradation, must be chromatographically distinguished from degradation products such as 7-ketoabiraterone acetate, α/β-epoxyabiraterone acetate, and hydrolyzed abiraterone. Spiking experiments with the Prasteronyl Abiraterone reference standard into stressed samples confirm that the dimer peak does not co-elute with any degradation-induced peaks under the validated conditions (Kinetex C18, 4.6 × 150 mm, 5 μm; KH₂PO₄ buffer pH 3.1 / acetonitrile gradient; 0.8 mL/min; 40°C; 205 nm detection) [4]. This peak identity confirmation is a critical component of the specificity validation required by ICH Q2(R1) for stability-indicating methods.

Quality Control Lot Release: Dimer Limit Testing in Abiraterone Acetate API Batches

For commercial API manufacturers supplying Abiraterone Acetate to generic formulation companies, each batch must be tested against an impurity specification that includes process impurities not listed in the USP monograph. Prasteronyl Abiraterone, due to its formation as the primary dimeric side product and its documented difficulty of removal, is typically controlled at a limit consistent with ICH Q3A qualification thresholds [3]. The QC laboratory uses the Prasteronyl Abiraterone reference standard to prepare a system suitability solution and a reference standard solution at the specification limit concentration (e.g., 0.10% w/w relative to the API nominal concentration). The standard's purity (≥98% as specified by Clearsynth or ≥95% by CymitQuimica) is factored into the calculation using the formula: % Impurity = (rU/rS) × (CS/CU) × (P/100), where P is the reference standard purity from the CoA . Without this batch-specific purity value, the quantitative result for the dimer impurity cannot be accurately corrected, potentially leading to erroneous batch rejection or release.

Quote Request

Request a Quote for Prasteronyl Abiraterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.